3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole
Description
Properties
IUPAC Name |
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)12(6-3-7-18-12)10-8-17-11-5-2-1-4-9(10)11/h1-2,4-5,8,17-18H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAFAYLWOXNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CNC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the indole moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the pyrrolidine ring can be formed from cyclic or acyclic precursors, and the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors or enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Substituted Indoles
Key Differences :
- Trifluoromethyl vs. Methyl : The -CF₃ group enhances lipophilicity (logP ≈ 3.5 predicted) and metabolic stability compared to -CH₃.
- Pyrrolidin-2-yl vs. Pyrrolidin-2-ylidene : The saturated pyrrolidine in the target compound likely reduces basicity compared to the imine (C=N) in 3-(1-methylpyrrolidin-2-ylidene)-3H-indole (pKa 10.6) .
Indoles with Heterocyclic Moieties
Key Differences :
- Trifluoromethyl Pyridine vs.
- Pyrrolidine-2,5-dione: The dione moiety in introduces hydrogen-bonding sites, contrasting with the non-polar -CF₃ group in the target compound.
Biological Activity
3-[2-(Trifluoromethyl)pyrrolidin-2-yl]-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyrrolidine moiety, which is linked to an indole ring. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including those similar to this compound. For instance, compounds with indole structures have shown efficacy against a range of bacterial and fungal pathogens. A review indicated that indole alkaloids exhibit significant antimicrobial activity, suggesting that the trifluoromethyl substitution may enhance this effect due to increased lipophilicity and membrane permeability .
Antiviral Properties
Indoles have also been investigated for their antiviral properties. Research has demonstrated that certain indole derivatives can inhibit viral replication, including that of the hepatitis C virus (HCV) and respiratory syncytial virus (RSV). The mechanism often involves interference with viral entry or replication processes, although specific studies on this compound are still limited .
Anticancer Potential
Indole derivatives are recognized for their anticancer activities. Compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, studies have reported that some indole compounds can inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many indoles act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Indoles can interact with various receptors, including serotonin receptors, which may influence mood and behavior, providing a basis for their use in neuropharmacology.
- Antioxidant Activity : Some studies suggest that indoles possess antioxidant properties, which can protect cells from oxidative stress and contribute to their overall therapeutic potential.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Antiviral | Inhibits replication of HCV and RSV | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study: Antiviral Activity Against HCV
In a study examining the antiviral effects of indole derivatives, compounds similar to this compound demonstrated promising results against HCV. The study reported a significant reduction in viral load in treated cells compared to controls, indicating the compound's potential as an antiviral agent .
Q & A
Q. What are the key structural features of 3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole, and how are they validated experimentally?
The compound combines an indole core with a trifluoromethyl-substituted pyrrolidine ring. Structural validation typically employs single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For example, similar indole derivatives (e.g., 2-[(1H-imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole) have been resolved with SHELX software, yielding mean C–C bond deviations of 0.004 Å and R factors <0.08 . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further confirm purity and connectivity, as demonstrated for sulfur-substituted indoles in iodine-catalyzed syntheses .
Q. What synthetic strategies are effective for preparing this compound?
Multi-step organic synthesis is common. For instance, analogous pyrrolidine-indole hybrids are synthesized via:
- Friedel-Crafts alkylation to introduce substituents to the indole core.
- Ring-closing metathesis or cyclocondensation to form the pyrrolidine ring .
- Trifluoromethylation using reagents like CF₃Cu or CF₃SiMe₃ under transition metal catalysis . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions, as seen in iodine-catalyzed indole thiolation protocols .
Q. How is the purity and stability of this compound assessed during synthesis?
- Chromatographic methods (HPLC, TLC) monitor reaction progress and purity.
- Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH for 6 months) assess shelf life under stress conditions .
- NMR and high-resolution MS confirm structural integrity post-synthesis .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies (e.g., with AutoDock Vina) predict binding affinities to target proteins, such as opioid receptors, by analyzing steric and electronic complementarity .
- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity trends, as applied to fluorinated indoles in drug design .
Q. What experimental approaches resolve contradictions in crystallographic or spectroscopic data?
- Multi-technique validation : Cross-validate SC-XRD data with powder XRD to rule out crystal packing artifacts .
- Dynamic NMR : Resolve conformational ambiguities (e.g., pyrrolidine ring puckering) by analyzing temperature-dependent chemical shifts .
- Comparative refinement : Test alternative software (e.g., Olex2 vs. SHELXL) to assess model robustness .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
- Systematic substitution : Modify the indole C3 position (e.g., introduce halogens or electron-withdrawing groups) and evaluate changes in antibacterial or receptor-binding activity .
- Pharmacophore mapping : Identify critical moieties (e.g., the trifluoromethyl group’s role in metabolic stability) using 3D-QSAR models .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Flow chemistry : Enhance reproducibility and safety for hazardous steps (e.g., trifluoromethylation) .
- Design of experiments (DoE) : Optimize parameters (e.g., catalyst loading, residence time) via response surface methodology .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- In vitro assays : Measure metabolic stability in liver microsomes to compare with non-fluorinated analogs.
- LogP measurements : Quantify lipophilicity shifts using shake-flask or chromatographic methods, as fluorine’s electronegativity often reduces permeability .
Methodological Notes
- Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate electron density maps. Use TWINABS for twinned data correction .
- SAR validation : Pair in silico predictions with cell-based assays (e.g., MIC tests for antimicrobial activity) .
- Data reproducibility : Archive raw spectra and diffraction images in repositories like Zenodo for transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
